molecular formula C5H5N3O2 B13492934 N-hydroxypyrimidine-2-carboxamide

N-hydroxypyrimidine-2-carboxamide

Cat. No.: B13492934
M. Wt: 139.11 g/mol
InChI Key: IZTVIIHVHRHUPA-UHFFFAOYSA-N
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Description

N-hydroxypyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxypyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxamide with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-hydroxypyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxypyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxypyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    N-hydroxybenzamide: Similar structure but with a benzene ring instead of a pyrimidine ring.

    Pyrimidine-2-carboximidamide: Contains an amidine group instead of a carboxamide group

Uniqueness

N-hydroxypyrimidine-2-carboxamide is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-hydroxypyrimidine-2-carboxamide

InChI

InChI=1S/C5H5N3O2/c9-5(8-10)4-6-2-1-3-7-4/h1-3,10H,(H,8,9)

InChI Key

IZTVIIHVHRHUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)NO

Origin of Product

United States

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